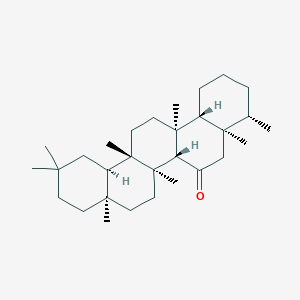

Friedelan-7-one

Description

Structure

3D Structure

Properties

CAS No. |

18671-54-0 |

|---|---|

Molecular Formula |

C30H50O |

Molecular Weight |

426.7 g/mol |

IUPAC Name |

(4S,4aR,6aS,6aS,6bR,8aR,12aR,14aS,14bR)-4,4a,6a,6b,8a,11,11,14a-octamethyl-2,3,4,5,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picen-6-one |

InChI |

InChI=1S/C30H50O/c1-20-10-9-11-22-27(5)15-17-29(7)23-19-25(2,3)12-13-26(23,4)14-16-30(29,8)24(27)21(31)18-28(20,22)6/h20,22-24H,9-19H2,1-8H3/t20-,22-,23+,24-,26+,27-,28+,29-,30+/m0/s1 |

InChI Key |

FCPANOBLGVXYMG-IIWBYEMSSA-N |

SMILES |

CC1CCCC2C1(CC(=O)C3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C |

Isomeric SMILES |

C[C@H]1CCC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C)C)C)C)C |

Canonical SMILES |

CC1CCCC2C1(CC(=O)C3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C |

Synonyms |

friedelan-7-one |

Origin of Product |

United States |

Occurrence and Natural Distribution of Friedelan 7 One

Botanical Sources

The primary reservoirs of Friedelan-7-one and its related compounds are found within the plant kingdom, particularly in specific families and genera.

Specific Plant Genera and Species Exhibiting this compound or its Derivatives

While the more common isomer, friedelin (B1674157) (friedelan-3-one), is widespread, the presence of an oxygen function at the C-7 position of the friedelane (B3271969) skeleton is a more specialized trait. Research has identified a few key plant species that produce this compound or its hydroxylated and dione (B5365651) derivatives.

A significant source of this compound derivatives is Maytenus quadrangulata, a plant belonging to the Celastraceae family. Phytochemical investigations of this species have led to the isolation of several C-7 oxygenated friedelane triterpenoids. Specifically, from the leaves of Maytenus quadrangulata, researchers have identified:

3α-hydroxythis compound

3β-hydroxythis compound

Friedelan-3,7-dione nih.govnih.gov

These findings underscore the metabolic capacity of Maytenus quadrangulata to perform oxidative modifications at the C-7 position of the friedelane backbone.

Other species within the Celastraceae family, such as Salacia chinensis, have also been found to produce related compounds. For instance, 7α-hydroxyfriedelane-3,15-dione has been isolated from the stems of Salacia chinensis, indicating that oxidation at the C-7 position is a recurring biosynthetic theme in this family. researchgate.net

The broader family of Celastraceae, along with others like Hippocrateaceae, Euphorbiaceae, Flacourtiaceae, and Guttiferae, are known for producing a wide array of friedelane triterpenoids. nih.gov

| Botanical Source | Compound(s) Identified | Plant Part |

| Maytenus quadrangulata | 3α-hydroxythis compound, 3β-hydroxythis compound, Friedelan-3,7-dione | Leaves |

| Salacia chinensis | 7α-hydroxyfriedelane-3,15-dione | Stems |

Geographic Distribution of Source Organisms

The geographical location of these source plants is intrinsically linked to their natural habitat. Maytenus quadrangulata is native to the Atlantic Forest and Caatinga biomes of Brazil. nih.gov Its distribution is noted in the Brazilian states of Bahia, Espírito Santo, and Minas Gerais. nih.gov

Salacia chinensis, another source of a C-7 oxygenated friedelane, is found in Thailand. researchgate.net The broader families known for producing friedelane triterpenoids are predominantly located in tropical and subtropical regions across South America, Asia, and North Africa. nih.gov

Tissue-Specific Localization within Plants

Current research indicates a degree of tissue-specific accumulation of this compound and its derivatives. In the case of Maytenus quadrangulata, the identified C-7 oxygenated friedelanes were isolated from the leaves of the plant. nih.govnih.gov Similarly, the related compound in Salacia chinensis was found in its stems . researchgate.net This localization in aerial parts like leaves and stems suggests a potential role in the plant's interaction with its external environment. This contrasts with some other triterpenoids in the Celastraceae family, where certain compounds, like the quinone-methide triterpenoids, accumulate exclusively in the root bark. nih.gov

Microbial and Fungal Sources

As of the current body of scientific literature, there are no definitive reports on the natural production of this compound or its direct precursors by microbial or fungal species. While the parent compound, friedelin, has been reported in some lower plants like mosses, lichens, algae, and fungi, specific evidence for the C-7 oxidized form in these organisms is lacking. nih.gov

It is noteworthy that advances in synthetic biology have enabled the production of friedelin in genetically engineered yeast, such as Saccharomyces cerevisiae. This has been achieved by introducing the gene for friedelin synthase. nih.gov However, this represents an engineered biosynthesis rather than a natural occurrence.

| Microbial/Fungal Source | Compound(s) Identified |

| Not applicable | No definitive natural sources of this compound or its direct precursors have been identified in microbial or fungal species based on available research. |

Ecological Context of Natural Production

The production of specialized metabolites like this compound is not arbitrary; it serves distinct ecological functions for the producing organism. While the specific ecological role of this compound has not been extensively studied, the functions of the broader class of friedelane triterpenoids provide significant context.

Triterpenoids, in general, are recognized as key players in plant defense mechanisms. nih.gov Their roles can be multifaceted:

Defense against Herbivores: Many triterpenoids exhibit anti-feedant properties, deterring insects and other herbivores from consuming the plant tissues in which they are stored. The presence of this compound derivatives in the leaves of Maytenus quadrangulata aligns with this protective function for vital photosynthetic tissues.

Antimicrobial and Antifungal Activity: Plants are in a constant battle with pathogenic microorganisms. Triterpenoids often possess antimicrobial and antifungal properties, helping to protect the plant from infections. Friedelin itself has demonstrated antimicrobial activity, suggesting that its derivatives may share similar roles. nih.gov

Allelopathy: Some triterpenoids can be released into the soil, where they can inhibit the germination and growth of competing plant species, a phenomenon known as allelopathy. This gives the producing plant a competitive advantage in its ecosystem. Friedelin has been shown to have phytotoxic activity, inhibiting the root and shoot germination of other plants. researchgate.net

Modulation of Soil Microbiome: The release of triterpenoids into the rhizosphere can influence the composition and dynamics of the soil microbial community, which can have indirect effects on plant health and nutrient uptake. researchgate.net

The specific structural modifications, such as the oxidation at the C-7 position in this compound, may fine-tune these ecological functions, potentially altering the potency or spectrum of activity against specific herbivores or pathogens.

Isolation and Purification Methodologies for Friedelan 7 One

Solvent-Based Extraction Techniques

The initial step in isolating Friedelan-7-one and other non-polar triterpenoids from plant material is solvent-based extraction. The choice of solvent is critical and is determined by the polarity of the target compound. Friedelane (B3271969) triterpenoids, being largely non-polar, are typically extracted using non-polar or medium-polarity solvents. nih.gov

The process generally begins with the air-drying and powdering of the plant material to increase the surface area for solvent penetration. Common methods for extraction include maceration, Soxhlet extraction, and more modern techniques like ultrasound-assisted extraction (UAE) and pressurized-liquid extraction (PLE). nih.govnih.gov For friedelane triterpenoids, sequential extraction with solvents of increasing polarity is a common strategy. This might start with a non-polar solvent like hexane (B92381) to extract lipids and non-polar triterpenes, followed by solvents like chloroform (B151607), dichloromethane (B109758), or ethyl acetate (B1210297). nih.govresearchgate.net

In a study on Maytenus quadrangulata, which led to the isolation of 3α-hydroxythis compound, the dried and powdered leaves were subjected to exhaustive extraction with hexane. scielo.br Similarly, research on Maytenus gonoclada utilized sequential extraction with hexane and chloroform in a Soxhlet apparatus to obtain crude extracts rich in friedelane triterpenoids. researchgate.net The resulting crude extract is a complex mixture of compounds, which is then concentrated under reduced pressure to yield a residue ready for chromatographic separation.

Table 1: Solvents Used in the Extraction of Friedelane Triterpenoids from Various Plant Sources This table provides examples of solvent systems used for extracting friedelane-type compounds, which are analogous to methods that would be used for this compound.

| Plant Source | Solvent(s) Used | Target Compounds | Reference |

| Maytenus quadrangulata | Hexane | 3α-hydroxythis compound and other friedelanes | scielo.br |

| Maytenus gonoclada | Hexane, Chloroform (sequential) | Friedelane-type triterpenes (e.g., 3,16-dioxofriedelane) | researchgate.net |

| Salacia grandifolia | Hexane | Friedelane-type triterpenes (e.g., Friedelan-3-one) | nih.gov |

| Salacia chinensis | 80% aqueous Methanol, partitioned with Ethyl Acetate | Friedelane-type triterpenes (e.g., Salasones A-C) | acs.org |

| Quercus suber (Cork) | Chloroform, n-hexane | Friedelin (B1674157) (Friedelan-3-one) | nih.gov |

Advanced Chromatographic Separation Strategies

Following solvent extraction, the crude extract requires further purification to isolate the target compound. Chromatography, a technique that separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase, is indispensable for this purpose. researchgate.net

Column chromatography is the most fundamental and widely used technique for the preparative scale purification of triterpenoids from crude plant extracts. researchgate.net The process involves packing a glass column with a solid adsorbent (the stationary phase), most commonly silica (B1680970) gel, and passing the crude extract through the column using a liquid (the mobile phase). researchgate.net Compounds separate based on their affinity for the stationary phase; less polar compounds elute faster with non-polar mobile phases, while more polar compounds are retained longer. researchgate.net

In the successful isolation of 3α-hydroxythis compound, a derivative of the target compound, the crude hexane extract of Maytenus quadrangulata was subjected to column chromatography on silica gel. scielo.br The separation was achieved by gradient elution, starting with a non-polar solvent and gradually increasing the polarity. Specifically, 3α-hydroxythis compound was eluted using a mobile phase mixture of dichloromethane and ethyl acetate in a 95:5 ratio. scielo.br

Similarly, studies on other plants from the Celastraceae family report the extensive use of silica gel column chromatography with mobile phases typically consisting of hexane, chloroform, ethyl acetate, and mixtures thereof in varying ratios to isolate a wide array of friedelane triterpenoids. researchgate.netnih.gov Fractions collected from the column are monitored by Thin Layer Chromatography (TLC) to identify those containing the compound of interest, which are then combined for further purification. nih.gov

Table 2: Column Chromatography Parameters for Friedelane Triterpenoid (B12794562) Separation This table details exemplary conditions for the chromatographic separation of friedelane compounds, including a known derivative of this compound.

| Isolated Compound | Stationary Phase | Mobile Phase (Eluent) | Plant Source | Reference |

| 3α-hydroxythis compound | Silica gel (230-400 mesh) | Dichloromethane-Ethyl Acetate (95:5 v/v) | Maytenus quadrangulata | scielo.br |

| Friedelane-3,15-dione | Silica gel (70-230 mesh) | Hexane-Ethyl Acetate (9:1 v/v) | Salacia grandifolia | nih.gov |

| 3,16-dioxofriedelane | Silica gel (70-230 mesh) | Hexane-Chloroform (3:7 v/v) | Maytenus gonoclada | researchgate.net |

| Daucusol | Silica gel, Sephadex LH-20 | Petroleum ether-Ethyl Acetate; Methanol | Not Specified | researchgate.net |

High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique that offers higher resolution and speed compared to conventional column chromatography. While specific HPLC methods for the preparative isolation of this compound are not documented in the reviewed literature, its application can be inferred from methods developed for other triterpenoids and ketones.

The simultaneous determination of triterpenoids can be challenging due to their similar structures and polarities. nih.gov Furthermore, many triterpenoids, including friedelanes, lack strong UV-absorbing chromophores, making detection difficult. nih.gov HPLC methods for these compounds often rely on derivatization or detection at low wavelengths (around 200-210 nm). For ketones, derivatization with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) allows for sensitive detection at higher wavelengths (e.g., 365 nm). researchgate.net

A study on the quantification of triterpenoids in Vaccinium vitis-idaea utilized a C18 reversed-phase column with a mobile phase gradient of acetonitrile (B52724) and water. nih.gov For compounds without strong chromophores, a column temperature of 35°C was found to improve peak resolution. nih.gov In the purification of triterpenes from Salacia chinensis, a final HPLC step on an ODS (C18) column was crucial to obtaining pure compounds. acs.org Such methodologies could be adapted for the final purification step of this compound.

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a premier analytical technique for the identification and quantification of volatile and semi-volatile compounds like triterpenoids. nih.govresearchgate.net While primarily an analytical tool, preparative GC can be used for isolating small quantities of pure compounds.

For the analysis of this compound, GC methods developed for its well-studied isomer, Friedelin (Friedelan-3-one), are highly relevant. The quantification of Friedelin from cork has been achieved using GC-MS. nih.govmdpi.com The typical setup involves a capillary column (e.g., HP-5MS) and a specific temperature program. The sample is injected at a high temperature, and the oven temperature is ramped up to elute the high-boiling-point triterpenoids. nih.gov The mass spectrometer then provides structural information based on the fragmentation pattern of the eluted compound, allowing for definitive identification.

Table 3: Exemplary Gas Chromatography (GC-MS) Conditions for Friedelin Analysis These parameters for Friedelan-3-one serve as a model for developing an analytical method for this compound.

| Parameter | Condition | Reference |

| Instrument | Gas Chromatograph-Mass Spectrometer (GC-MS) | nih.govmdpi.com |

| Column | Capillary Column (e.g., HP-5MS) | nih.gov |

| Injector Temperature | 250 °C | nih.gov |

| Temperature Program | Isothermal at 80 °C for 5 min, then ramp to 285 °C, hold for 15 min | nih.gov |

| Carrier Gas | Helium | nih.gov |

| Ionization Mode | Electron Impact (EI, 70 eV) | nih.gov |

| Mass Range | m/z 33–800 | nih.gov |

Crystallization and Recrystallization Protocols

Crystallization is the ultimate step in the purification process, yielding the compound in a solid, highly pure form. This technique relies on the principle that the solubility of a solid in a solvent increases with temperature. An impure solid can be dissolved in a minimum amount of a suitable hot solvent. As the solution cools, it becomes supersaturated, and the desired compound preferentially crystallizes, leaving impurities behind in the solution (mother liquor).

Specific recrystallization protocols for this compound have not been detailed in the literature. However, general procedures for triterpenoids are applicable. The key is selecting an appropriate solvent or solvent system where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

The process involves:

Dissolving the impure solid (obtained from chromatography) in a minimal volume of a hot solvent.

Hot filtration if any insoluble impurities are present.

Slow cooling of the solution to allow for the formation of well-defined crystals. This can be done by first allowing the flask to cool to room temperature, followed by placing it in an ice bath.

Inducing crystallization if it does not occur spontaneously. This can be done by scratching the inside of the flask with a glass rod or by adding a "seed crystal" of the pure compound.

Collecting the crystals by vacuum filtration.

Washing the crystals with a small amount of cold solvent to remove any adhering mother liquor.

Drying the crystals to remove all traces of the solvent.

For other friedelane triterpenoids, solvents like acetone (B3395972) and n-hexane have been used in the final purification steps, suggesting they could be suitable candidates for the recrystallization of this compound. researchgate.net

Structural Elucidation and Spectroscopic Characterization of Friedelan 7 One

X-ray Crystallography

As of the latest literature surveys, a definitive single-crystal X-ray diffraction analysis for Friedelan-7-one has not been reported. This technique is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal evidence of bond lengths, bond angles, and absolute stereochemistry.

While crystallographic data for the closely related parent compound, Friedelin (B1674157) (Friedelan-3-one), and its derivatives have been published, allowing for the confirmation of their preferred conformations, such specific data for the 7-oxo isomer is not currently available in scientific literature. researchgate.net The absence of this data for this compound means that its solid-state conformation and precise intermolecular interactions have not been experimentally verified through this method.

Determination of Absolute Configuration and Stereochemistry

In the absence of X-ray crystallographic data, the absolute configuration and stereochemistry of this compound are inferred from a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR), and by chemical correlation to related compounds of known stereochemistry, such as Friedelin.

The stereochemistry of the friedelane (B3271969) skeleton is complex, featuring multiple chiral centers. The IUPAC name for the parent structure, Friedelin, reflects this complexity: (4R,4aS,6aS,6bR,8aR,12aR,12bS,14aS,14bS)-4,4a,6b,8a,11,11,12b,14a-octamethylicosahydropicen-3(2H)-one. nih.gov It is presumed that this compound shares the same core stereochemical configuration.

The structural elucidation of friedelane derivatives heavily relies on 1D and 2D NMR spectroscopy. nih.gov Techniques such as COSY, HMQC, HMBC, and NOESY are instrumental in assigning the proton and carbon signals and in determining the relative stereochemistry of the molecule. For instance, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can reveal through-space correlations between protons, which helps in establishing their relative spatial orientation and, consequently, the stereochemistry of the ring junctions and substituents. nih.gov

While specific and complete NMR spectral data sets for this compound are not extensively detailed in the available literature, the characterization of related compounds, such as 7β,26-epoxyfriedelan-3α,7α-diol, demonstrates how NMR is used to deduce the stereochemistry around the C-7 position. scielo.br In such cases, the coupling constants and chemical shifts of protons attached to or near the C-7 carbon provide critical information about their orientation (axial or equatorial).

The absolute configuration of natural products is often determined by comparing their optical rotation and circular dichroism (CD) data with those of known compounds or through chemical derivatization and correlation. However, specific studies detailing the definitive determination of the absolute configuration of this compound through these methods are not prominently featured in the reviewed literature.

Biosynthetic Pathways and Enzymatic Transformations of Friedelan 7 One

Putative Precursors within the Mevalonate (B85504) Pathway

The journey to friedelan-7-one begins with the ubiquitous mevalonate (MVA) pathway, a fundamental route for the biosynthesis of all isoprenoids. This pathway commences with the condensation of three acetyl-CoA units to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). A key regulatory enzyme, HMG-CoA reductase (HMGR), then catalyzes the conversion of HMG-CoA to mevalonic acid.

Following a series of enzymatic steps involving phosphorylation and decarboxylation, mevalonic acid is transformed into the five-carbon building blocks of isoprenoids: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). nih.gov These two molecules serve as the fundamental units for the subsequent construction of larger isoprenoid structures. Through the action of prenyltransferases, IPP and DMAPP are sequentially condensed to form geranyl pyrophosphate (GPP, C10), farnesyl pyrophosphate (FPP, C15), and geranylgeranyl pyrophosphate (GGPP, C20). For the synthesis of triterpenoids like this compound, two molecules of FPP are joined head-to-head by the enzyme squalene (B77637) synthase to produce the 30-carbon linear precursor, squalene. Squalene is then epoxidized by squalene epoxidase to yield 2,3-oxidosqualene (B107256), the direct substrate for the cyclization step. nih.gov

Role of Oxidosqualene Cyclases in Friedelane (B3271969) Skeleton Formation

The formation of the characteristic pentacyclic friedelane skeleton is a remarkable enzymatic feat catalyzed by a specific class of enzymes known as oxidosqualene cyclases (OSCs), also referred to as triterpene synthases. These enzymes orchestrate a highly stereospecific cyclization cascade of the linear 2,3-oxidosqualene molecule.

The process is initiated by the protonation of the epoxide ring of 2,3-oxidosqualene, which triggers a series of concerted cation-pi cyclizations and subsequent hydride and methyl shifts. In the case of friedelane synthesis, the 2,3-oxidosqualene molecule is folded into a specific conformation within the active site of a friedelin (B1674157) synthase. This precise folding dictates the ultimate stereochemistry of the resulting carbocation intermediates and the final ring system. The cyclization cascade proceeds through a series of transient carbocation intermediates, leading to the formation of the five-ringed friedelane structure. The reaction is terminated by the deprotonation of a specific carbon, resulting in the formation of the stable friedelane skeleton.

Enzymatic Modifications and Oxidations Leading to the C-7 Ketone Moiety

The conversion of the basic friedelane skeleton to this compound necessitates a specific oxidation at the C-7 position. While the precise enzyme responsible for this transformation in the biosynthesis of this compound has not been definitively characterized in the scientific literature, it is highly probable that this reaction is catalyzed by a member of the cytochrome P450 monooxygenase (CYP450) superfamily.

Cytochrome P450 enzymes are a diverse group of heme-containing proteins known for their crucial role in the oxidation of a wide array of substrates in secondary metabolism. In the biosynthesis of other triterpenoids and steroids, CYP450s are well-documented to perform site-specific hydroxylations. For instance, cholesterol 7-alpha-hydroxylase (CYP7A1), a well-studied P450 enzyme, is responsible for the hydroxylation of cholesterol at the C-7 position, a key step in bile acid synthesis. wikipedia.orgnih.gov

Therefore, it is hypothesized that a specific friedelane C-7 hydroxylase, likely a cytochrome P450, first introduces a hydroxyl group at the C-7 position of a friedelane precursor. This hydroxylated intermediate would then be further oxidized to the corresponding ketone by a dehydrogenase enzyme. The elucidation of the exact enzymes involved in this oxidative step remains an area for future research.

Post-Cyclization Rearrangements Specific to this compound Formation

Following the initial cyclization of 2,3-oxidosqualene to the friedelane skeleton, a series of intricate rearrangements occur. These rearrangements, involving a cascade of 1,2-hydride and 1,2-methyl shifts, are a hallmark of pentacyclic triterpene biosynthesis and are orchestrated by the specific oxidosqualene cyclase. For the formation of the friedelane scaffold itself, these rearrangements are extensive.

However, once the core friedelane skeleton is established, there is currently no evidence in the scientific literature to suggest that further skeletal rearrangements are specific to the formation of this compound. The key modification that distinguishes this compound from other friedelane-type triterpenoids is the oxidation at the C-7 position. Therefore, the "post-cyclization" modifications leading to this compound are primarily oxidative rather than skeletal rearrangements.

Gene Identification and Expression Studies of Biosynthetic Enzymes

While the specific genes encoding enzymes for the C-7 oxidation of the friedelane skeleton to produce this compound have not yet been identified, significant progress has been made in identifying the genes for the upstream parts of the pathway. Genes encoding enzymes of the mevalonate pathway, squalene synthase, and squalene epoxidase have been identified and characterized from various plant species.

Furthermore, several genes encoding friedelin synthases (a type of oxidosqualene cyclase) have been isolated and functionally characterized from plants known to produce friedelane-type triterpenoids. For example, a friedelin synthase has been identified in Maytenus ilicifolia. The expression of these genes is often tissue-specific and can be induced by various environmental stimuli, indicating a regulated production of these compounds.

Future research will likely focus on transcriptomic and genomic analyses of plants that produce this compound, such as Putranjiva roxburghii, to identify candidate cytochrome P450 and dehydrogenase genes that are co-expressed with the friedelin synthase gene. Functional characterization of these candidate genes in heterologous systems will be crucial to definitively identify the enzymes responsible for the C-7 oxidation.

Genetic Engineering Approaches for Enhanced Production

The potential for enhanced production of friedelane ketones, including this compound, through genetic engineering is a promising area of research. The heterologous expression of the biosynthetic pathway in microbial hosts like Saccharomyces cerevisiae (yeast) offers a scalable and sustainable platform for the production of these valuable compounds.

Successful metabolic engineering strategies for the production of friedelin (friedelan-3-one) in yeast have been reported. These approaches typically involve:

Overexpression of key pathway genes: Increasing the expression of genes such as HMG-CoA reductase (HMGR) and farnesyl pyrophosphate synthase (FPPS) from the mevalonate pathway can boost the supply of the precursor 2,3-oxidosqualene.

Introduction of the friedelin synthase gene: Expressing a plant-derived friedelin synthase gene in the microbial host enables the cyclization of 2,3-oxidosqualene to the friedelane skeleton.

Optimization of fermentation conditions: Fine-tuning the culture conditions, such as media composition and temperature, can further enhance the yield of the desired triterpenoid (B12794562).

To achieve the production of this compound, this engineered yeast strain would need to be further modified to express the putative friedelane C-7 hydroxylase (a cytochrome P450) and a C-7 dehydrogenase. The identification and characterization of these currently unknown genes are the critical next steps toward the engineered biosynthesis of this compound.

Chemical Synthesis and Semisynthetic Approaches to Friedelan 7 One and Its Analogs

Semisynthesis of Friedelan-7-one from Pre-existing Friedelane (B3271969) Scaffolds

Direct semisynthesis of this compound from a readily available precursor like Friedelin (B1674157) (Friedelan-3-one) is not extensively documented in dedicated studies. However, the natural occurrence of related compounds, such as Friedelan-3,7-dione and 3β-hydroxythis compound isolated from Maytenus quadrangulata, confirms the chemical feasibility of a ketone at the C-7 position. researchgate.net The biosynthesis of other complex friedelanes, like celastrol, also involves intermediates with hydroxyl or carbonyl groups at the C-6 and/or C-7 positions, suggesting that this position is accessible to oxidation. nih.gov

A plausible, though not explicitly detailed in the reviewed literature, synthetic route to this compound would involve the selective oxidation of the C-7 methylene (B1212753) group. This could potentially be achieved through a multi-step process starting from friedelin:

Reduction of the C-3 ketone: Initial reduction of the C-3 ketone in friedelin to form friedelanol (B1674158) would prevent interference from this functional group in subsequent steps.

Introduction of unsaturation: Creating a double bond at Δ⁷ would make the C-7 position allylic and thus more susceptible to oxidation.

Allylic Oxidation: The resulting friedel-7-ene could then be subjected to allylic oxidation using reagents known for such transformations, for example, selenium dioxide or chromium-based reagents, to install a ketone at C-7. nih.govnih.gov

Re-oxidation of C-3: If the desired final product is Friedelan-3,7-dione, the hydroxyl group at C-3 could be re-oxidized to a ketone in the final step.

This proposed pathway is based on standard organic transformations and the known reactivity of similar terpene systems.

Derivatization of this compound for Analog Generation

Modification of the friedelane skeleton is a common strategy to create novel analogs. While derivatization of this compound itself is not widely reported, numerous modifications have been successfully applied to its close precursor, Friedelin, and its derivatives. These reactions provide a clear blueprint for the generation of this compound analogs.

Esterification is a frequently used method to modify the friedelane scaffold, typically by targeting a hydroxyl group. The C-3 position is the most commonly modified. For instance, the stereoisomers 3α-friedelinol and 3β-friedelinol, obtained from the reduction of Friedelin, have been used to synthesize a series of novel esters. Using Steglich esterification conditions, various carboxylic acids, such as p-bromobenzoic acid, naproxen, pent-4-ynoic acid, and undec-10-ynoic acid, have been successfully coupled to the C-3 hydroxyl group. capes.gov.br This demonstrates that if this compound were reduced to the corresponding 7-hydroxyfriedelane, a similar range of esters could be readily generated at that position. Another study reported the formation of long-chain fatty acid esters, such as 3α-hydroxyfriedelan-29-yl palmitate and stearate, showcasing that even sterically remote positions can be functionalized. researchgate.net

| Starting Material | Reactant | Product | Reference |

|---|---|---|---|

| 3α-friedelinol | Naproxen | Friedelan-3α-yl naproxenate | capes.gov.br |

| 3β-friedelinol | p-Bromobenzoic acid | Friedelan-3β-yl p-bromobenzoate | capes.gov.br |

| 3α-friedelinol | Pent-4-ynoic acid | Friedelan-3α-yl pent-4-ynoate | capes.gov.br |

A wide array of functional group modifications have been explored on the friedelane A-ring, providing a toolbox for creating diverse analogs. These transformations primarily use Friedelin as the starting material.

Oxime Formation: The C-3 ketone of Friedelin can be converted to Friedelin-3-oxime. nrfhh.com

Lactam and Lactone Synthesis: Baeyer-Villiger oxidation of Friedelin can yield the corresponding Friedelin-2,3-lactone, while reactions involving the oxime can lead to the Friedelin-3,4-lactam. nrfhh.com

Ring-Seco Derivatives: Base-catalyzed autoxidation of Friedelin can lead to ring-opening, forming 2,3-secofriedelan-2-al-3-oic acid. nrfhh.com

Heterocycle Annulation: Mannich reactions have been used on other triterpenoids and flavonoids to introduce amine functionalities and build heterocyclic rings, a strategy that could be applied to aminofriedelane derivatives. oup.com

| Starting Material | Reaction Type | Product | Reference |

|---|---|---|---|

| Friedelin | Oximation | Friedelin-3-oxime | nrfhh.com |

| Friedelin | Baeyer-Villiger Oxidation | Friedelin-2,3-lactone | nrfhh.com |

| Friedelin-3-oxime | Beckmann Rearrangement | Friedelin-3,4-lactam | nrfhh.com |

Stereoselectivity is a critical consideration in the synthesis of friedelane derivatives due to the molecule's complex three-dimensional structure.

Stereoselective Reduction: The reduction of the C-3 ketone of Friedelin is highly stereoselective. The choice of reducing agent dictates the stereochemical outcome, yielding either the 3α- or 3β-hydroxy epimer with high specificity. This control is fundamental for accessing specific precursors for further derivatization, such as esterification. capes.gov.br

Total Synthesis: As previously mentioned, the total synthesis of (±)-Friedelin by Ireland's group was notable for its high degree of stereocontrol, with each of the nine stereocenters being set selectively during the synthetic sequence. nih.gov This highlights that, while challenging, de novo routes can be designed to yield specific stereoisomers.

Development of Novel Synthetic Methodologies

Research into friedelane chemistry has also spurred the development of new synthetic methods for modifying the triterpenoid (B12794562) core.

Novel Reagent Applications: Unprecedented transformations of the friedelane A-ring have been achieved using specific reagents. For example, a one-pot oxidative transformation of Friedelin using boron trifluoride etherate (BF₃·OEt₂) yields friedel-3-enol acetate (B1210297) as a major product. The use of a novel Vilsmeier-Haack reagent on Friedelin has been shown to produce 3-chlorofriedel-2-ene-2-carbaldehyde, a versatile intermediate for further A-ring and homo-A-ring (ring expansion) modifications. nih.gov

Biocatalysis and Metabolic Engineering: A significant modern development is the move towards biosynthetic production of the friedelane scaffold. The high demand for friedelin and its derivatives has led to the use of synthetic biology. nih.gov Scientists have successfully engineered yeast (Saccharomyces cerevisiae) using tools like CRISPR/Cas9 to express friedelin synthase genes. nih.gov By optimizing metabolic pathways and enhancing precursor supply, these microbial factories can produce friedelin in significant quantities (up to 1500 mg/L has been reported). This approach provides a sustainable and scalable source of the key starting material for the semisynthesis of this compound and other valuable analogs.

Mechanistic Investigations of Biological Activities of Friedelan 7 One and Its Derivatives

Molecular Targets Identification

The biological activity of friedelane-type triterpenoids, including derivatives of Friedelan-7-one, is often initiated by their interaction with specific molecular targets. These interactions can lead to the inhibition of enzymes or binding to cellular receptors, triggering a cascade of downstream effects.

Enzyme Inhibition Studies

Friedelane (B3271969) derivatives have been shown to inhibit various enzymes, which is a key mechanism behind their pharmacological effects.

One of the prominent members of the friedelane family, Friedelin (B1674157) (friedelan-3-one), has been studied for its inhibitory effects on human liver cytochrome P450 (CYP) enzymes. nih.gov Research using human liver microsomes indicated that Friedelin specifically inhibits the activity of CYP3A4 and CYP2E1 in a concentration-dependent manner. nih.gov Kinetic studies further elucidated that Friedelin acts as a noncompetitive inhibitor of CYP3A4 and a competitive inhibitor of CYP2E1. nih.gov Additionally, it was identified as a time-dependent inhibitor of CYP3A4. nih.gov The inhibition of these crucial drug-metabolizing enzymes suggests a potential for pharmacokinetic interactions with other medications. nih.gov

Table 1: Inhibitory Effects of Friedelin on Human Cytochrome P450 Enzymes

| Enzyme | Inhibition Type | IC₅₀ (μM) | Kᵢ (μM) |

|---|---|---|---|

| CYP3A4 | Noncompetitive, Time-dependent | 10.79 | 6.16 |

| CYP2E1 | Competitive | 22.54 | 18.02 |

Furthermore, other friedelane triterpenoids have demonstrated inhibitory activity against aldose reductase. acs.orgnih.gov This enzyme is significant in the polyol pathway, where it catalyzes the reduction of glucose to sorbitol. acs.org The accumulation of sorbitol is implicated in diabetic complications, and inhibitors of aldose reductase are of therapeutic interest. acs.org A new friedelane triterpene isolated from Maytenus macrocarpa showed weak activity against aldose reductase. nih.gov

While some anticancer agents, such as ellipticine (B1684216) derivatives, function by inhibiting DNA topoisomerase IIα, direct evidence specifically linking this compound or its close derivatives to this mechanism is not extensively documented in the provided research. nih.govnih.gov DNA topoisomerase IIα is a critical enzyme in DNA replication, and its inhibition can lead to cell death, making it a valuable target for anticancer drugs. nih.gov

Receptor Binding Assays

The interaction of friedelane compounds with cellular receptors is another avenue for their biological activity. A patent for an analgesic and anti-inflammatory drug suggests that friedelan-3-β-ol may act on an opioid receptor to produce its effects, as its action was counteracted by the morphine antagonist naloxone. google.com

In the context of cancer research, computational docking studies have explored the interaction of friedelin with the estrogen receptor alpha (ER-α), which is often upregulated in breast cancer. researchgate.net The study reported a docking score of -4.710 for friedelin with ER-α, indicating a potential binding affinity. researchgate.net

Cellular Pathway Modulation

The binding of friedelane derivatives to molecular targets translates into the modulation of complex intracellular signaling pathways. These pathways govern fundamental cellular processes, including inflammation, proliferation, and the response to oxidative stress.

Anti-inflammatory Mechanisms

Friedelane-type triterpenoids are recognized for their anti-inflammatory properties, which are achieved through the modulation of various inflammatory mediators and signaling pathways. nih.govresearchgate.net

Studies on two friedelane-type triterpenoids, C18 and C25, in lipopolysaccharide (LPS)-stimulated macrophages revealed distinct mechanisms. nih.gov C25 was found to inhibit the LPS-mediated phosphorylation of MAPKs such as JNK, p38, and ERK. nih.gov In contrast, C18 did not inhibit MAPK phosphorylation but instead enhanced the nuclear translocation of Nrf2 (nuclear factor-erythroid 2-related factor 2), a key regulator of antioxidant responses. nih.gov Both compounds were able to reduce the processing of caspase-1 and the cleavage of pro-inflammatory interleukin 1β (IL-1β), indicating they can target the inflammasome. nih.gov

Friedelin has been shown to exert anti-inflammatory effects by inhibiting the MEK/ERK signaling pathway. nih.gov In the context of ulcerative colitis, friedelin demonstrated therapeutic activity by inhibiting inflammation. nih.gov The anti-inflammatory response is often mediated through the NF-κB pathway, which is a central regulator of inflammation. mdpi.com Friedelin has been noted to affect NF-κB signaling molecules, contributing to its neuroprotective and anti-inflammatory effects. nih.gov

Table 2: Modulation of Inflammatory Pathways by Friedelane Derivatives

| Compound | Pathway/Mediator | Effect | Reference |

|---|---|---|---|

| C25 (Friedelane) | JNK, p38, ERK (MAPKs) | Inhibited phosphorylation | nih.gov |

| C18 (Friedelane) | Nrf2 | Enhanced nuclear translocation | nih.gov |

| C18 & C25 | Caspase-1 / IL-1β | Reduced processing/cleavage | nih.gov |

| Friedelin | MEK/ERK | Inhibited pathway | nih.gov |

| Friedelin | NF-κB | Modulated signaling | nih.gov |

Antiproliferative Mechanisms

The antiproliferative effects of friedelane derivatives are largely attributed to their ability to induce programmed cell death (apoptosis) and to halt the cell division cycle. researchgate.netnih.gov

Friedelin has been shown to induce apoptosis in various cancer cell lines. nih.gov In human MCF-7 breast cancer cells, friedelin's apoptotic mechanism involves a significant increase in reactive oxygen species (ROS) and subsequent DNA damage. researchgate.net This leads to the upregulation of tumor suppressor genes like Cdkn1a, pRb2, and p53, and an increase in caspase-3 levels, while decreasing the expression of the anti-apoptotic protein Bcl-2 and the regulatory protein mdm2. researchgate.net The induction of apoptosis by friedelin is also associated with an increase in the expression of cleaved caspase-3, -8, and -9. nih.gov

Cell cycle arrest is another key antiproliferative strategy. nih.govaps.org Friedelin treatment of MCF-7 cells resulted in an increased expression of the cyclin-dependent kinase inhibitor Cdkn1a, which can lead to cell cycle arrest. researchgate.net By halting the cell cycle, these compounds can prevent the proliferation of cancer cells. researchgate.netyoutube.com

Table 3: Antiproliferative Activity of Friedelin

| Cell Line | Cancer Type | IC₅₀ | Time (h) | Reference |

|---|---|---|---|---|

| MCF-7 | Breast Cancer | 1.8 μM | 24 | researchgate.net |

| MCF-7 | Breast Cancer | 1.2 μM | 48 | researchgate.net |

| 22Rv1 | Prostate Carcinoma | 72.025 µg/mL | Not Specified | nih.gov |

| DU145 | Prostate Cancer | 81.766 µg/mL | Not Specified | nih.gov |

Antioxidant Mechanisms

Many of the biological activities of friedelane triterpenoids, including this compound derivatives, are linked to their antioxidant properties. nih.govresearchgate.net The primary mechanism of this antioxidant activity is the scavenging of reactive oxygen species (ROS). nih.govmdpi.comresearchgate.net ROS are highly reactive molecules that can cause significant damage to cell structures if they over-accumulate. nih.gov

Friedelin and its hydroxylated derivative, epi-friedelinol, are known to possess antioxidant bioactivities. researchgate.net This capability is often attributed to the chemical structure of the flavonoids, particularly the presence and position of hydroxyl groups, which can donate hydrogen atoms to neutralize free radicals. mdpi.com By scavenging ROS, these compounds can mitigate oxidative stress, which is a contributing factor to inflammation and other pathological conditions. nih.gov

Compound Reference Table

Antimicrobial Mechanisms

The antimicrobial action of friedelane-type triterpenoids, including analogs of this compound, is often attributed to their interaction with microbial cell membranes. frontiersin.org Due to their inherent lipophilic nature, these pentacyclic triterpenoids exhibit an affinity for and can partition within the biological membranes of bacteria. frontiersin.org This accumulation can disrupt the structural and functional integrity of the membrane. frontiersin.org

A primary proposed mechanism is the disruption of the cell membrane's barrier function. frontiersin.org This interference can lead to increased permeability, allowing for the leakage of essential intracellular components such as sugars, nucleic acids, and proteins. frontiersin.org Furthermore, the compromised membrane integrity can facilitate the entry of other antimicrobial agents into the cell, potentially leading to synergistic effects. frontiersin.org The antibacterial actions of related triterpenoids have been linked to observable morphological changes in bacterial cells. frontiersin.org Some triterpenoids have also been shown to interfere with efflux pumps, which are a common mechanism of antibiotic resistance in bacteria like E. coli. frontiersin.org

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of friedelane compounds influences their biological efficacy. Research has demonstrated that modifications to the friedelane skeleton, such as the introduction, removal, or change in the position and stereochemistry of functional groups, can significantly alter bioactivity. scielo.brresearchgate.net For instance, derivatives of friedelan-3-one, obtained through reactions involving the ketone group at the C-3 position, have shown in vitro cytotoxic activity against various leukemia cell lines. scielo.br This indicates that the core structure is amenable to chemical modification to enhance or specialize its biological effects.

Impact of Substituent Position and Stereochemistry

The position and spatial orientation (stereochemistry) of substituents on the friedelane ring system are critical determinants of biological activity. The presence of polar groups, such as hydroxyl (-OH) groups, can influence the molecule's interaction with biological targets. researchgate.net

Studies on various friedelane derivatives isolated from Maytenus quadrangulata have provided insight into these relationships. researchgate.net For example, comparing friedelan-3β-ol and friedelan-3α-ol, which differ only in the stereochemistry of the hydroxyl group at C-3, reveals differences in their biological profiles. japsonline.com The introduction of a second ketone, as in friedelan-3,7-dione, or an additional hydroxyl group, as in 3β-hydroxythis compound, further modifies the compound's properties and potential activity. researchgate.net The beta (β) position of a proton at C-3 can be confirmed by its spatial interaction with methyl groups at C-23 and C-24, which in turn defines the alpha (α) orientation of the hydroxyl group. scielo.br This precise stereochemistry is vital for its interaction with cellular targets. scielo.br The size and nature of substituents can also introduce steric hindrance, which may affect the molecule's ability to bind to a target site. libretexts.org

The following table summarizes the cytotoxic activities of various friedelane analogs, highlighting the influence of substituent changes.

| Compound | Structure | Cell Line | Activity (IC₅₀) | Source |

| Friedelin (Friedelan-3-one) | Ketone at C-3 | MCF-7 (Breast Cancer) | 1.2 µM (48h) | researchgate.net |

| 3β-Hydroxythis compound | OH at C-3, Ketone at C-7 | - | Not specified | researchgate.net |

| Friedelan-3,7-dione | Ketones at C-3 and C-7 | - | Not specified | researchgate.net |

| Friedelan-3α,11β-diol | OH at C-3 (α), OH at C-11 (β) | Various cancer cell lines | Cytotoxic | scielo.br |

| 11β-hydroxyfriedelan-3-one | OH at C-11 (β), Ketone at C-3 | Leukemia (THP-1, K562) | Highly cytotoxic & selective | researchgate.net |

This table is for illustrative purposes, compiling data on related friedelane compounds to show the impact of structural modifications.

Role of the C-7 Ketone Group in Activity

The ketone group is a key functional group in many bioactive terpenes. nih.gov In the context of the friedelane skeleton, the presence and position of a ketone are significant for its biological effects. While much research has focused on friedelin (friedelan-3-one), the placement of a ketone at the C-7 position, as in this compound, creates a different electronic and steric profile, which is expected to influence its interactions with biological macromolecules. researchgate.netnih.gov

The compound friedelan-3,7-dione, which possesses ketone groups at both the C-3 and C-7 positions, represents another structural variation. researchgate.net Comparing the bioactivity of friedelin, this compound, and friedelan-3,7-dione in various assays would directly elucidate the contribution of the C-7 ketone. The presence of this polar carbonyl group can facilitate hydrogen bonding and dipole-dipole interactions with target enzymes or receptors, which may be absent in non-ketonic analogs like friedelane. General studies on ketone-containing terpenes have suggested that features like α,β-unsaturation can be important for antifungal activity, highlighting the electronic role of the carbonyl group in bioactivity. nih.gov

Mechanistic Studies in Cellular Models

While direct cellular studies on this compound are limited, extensive research on its isomer, friedelin (friedelan-3-one), provides a strong predictive framework for its potential mechanisms of action. These studies often reveal effects on fundamental cellular processes such as apoptosis, cell cycle regulation, and key signaling pathways. researchgate.netnih.gov

In human breast cancer cells (MCF-7), friedelin has been shown to induce apoptosis and inhibit cell proliferation in a dose- and time-dependent manner. researchgate.net Mechanistically, this was associated with the increased expression of tumor suppressor genes like p53, Cdkn1a, and pRb2, and a decrease in the expression of anti-apoptotic Bcl-2 and the proliferation marker PCNA. researchgate.net Friedelin treatment also led to the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. researchgate.net

Furthermore, studies in models of ulcerative colitis have shown that friedelin can modulate autophagy through the AMPK/mTOR signaling pathway. nih.gov It was observed to enhance the activity of phosphorylated AMPK and inhibit phosphorylated mTOR, leading to an increase in autophagy-related proteins like ATG5. nih.gov This regulation of autophagy is a critical mechanism for controlling inflammation and cell survival. nih.gov Other investigations into friedelin and its derivatives have confirmed that their cytotoxic effects can be mediated through interference with the cell cycle. japsonline.com

The table below summarizes key mechanistic findings from cellular studies on the related compound, friedelin.

| Compound | Cell Model | Observed Effect | Molecular Mechanism | Source |

| Friedelin | MCF-7 (Breast Cancer) | Inhibition of cell growth, Apoptosis induction | Upregulation of p53, Cdkn1a, pRb2; Activation of caspase-3; Downregulation of Bcl-2, mdm2 | researchgate.net |

| Friedelin | DSS-induced Colitis (Mice) | Anti-inflammatory, Autophagy induction | Activation of AMPK pathway; Inhibition of mTOR pathway; Upregulation of ATG5 | nih.gov |

| Friedelin | Human Cancer Cell Lines | Cytotoxicity | Interference with the cell cycle | japsonline.com |

This table illustrates the cellular mechanisms of the closely related isomer, friedelan-3-one, which suggest potential pathways for investigation for this compound.

Advanced Analytical Methodologies for Friedelan 7 One

Quantitative Analysis by Chromatography

Chromatographic techniques, particularly gas chromatography, are well-suited for the analysis of thermally stable and volatile compounds like triterpenoids. The development of specialized columns and injection techniques has further enhanced the capabilities of GC for complex analyses.

High-Resolution Gas Chromatography (HRGC) offers superior separation efficiency for complex mixtures, making it a valuable tool for the quantitative analysis of specific triterpenes in plant extracts. The use of capillary columns with small internal diameters provides a high number of theoretical plates, enabling the separation of closely related isomers. For the analysis of pentacyclic triterpenes like friedelin (B1674157) (an isomer of Friedelan-7-one) and friedelan-3-beta-ol in medicinal plants such as Maytenus aquifolium, HRGC has been successfully applied. researchgate.net This method allows for the accurate determination of these compounds, which serve as chemical markers for the plant species. researchgate.net

High-Temperature Capillary Gas Chromatography (HTGC) is specifically designed for the analysis of high-boiling point and low-volatility compounds. chromatographyonline.com This technique utilizes thermally stable stationary phases that can withstand temperatures exceeding 400°C. chromatographyonline.com HTGC is essential for triterpenoids, which require high temperatures for elution. A method for analyzing triterpenes in aqueous alcoholic extracts of Maytenus ilicifolia or M. aquifolium has been developed using HTGC with polar columns (OV-17-OH). researchgate.net This approach involves a pre-concentration step of the triterpenes from the extract, followed by GC analysis, which permits the specific determination of friedelan-3-ol and friedelin. researchgate.net The development of novel thermoresistant polysiloxane stationary phases continues to push the boundaries of HTGC, allowing for stable and selective analysis of a wide range of analytes, including those in bio-oils from plant pyrolysis. chromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry, making it a powerful tool for the analysis of volatile and semi-volatile compounds in complex matrices. phcog.com In a typical GC-MS analysis, compounds are separated on a capillary column and then ionized, commonly by electron ionization (EI), generating a unique mass spectrum that acts as a chemical fingerprint. dergipark.org.tr

For the analysis of phytoconstituents, the mass spectra obtained are compared with spectral libraries like the National Institute of Standards and Technology (NIST) and Wiley libraries for identification. nih.gov The validation of a GC-MS method for multicomponent phytomedicines ensures specificity, sensitivity, accuracy, and precision. nih.gov While standard chromatographic conditions may not always provide sufficient resolution for unique chemical profiles, method optimization is key. nih.gov For instance, the analysis of volatile oils often involves specific temperature programs to achieve optimal separation of dozens of compounds. phcog.com

Table 1: Example GC-MS Operating Conditions for Phytochemical Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | HP-5MS (30 m × 0.25 mm, 0.25 µm) | phcog.com |

| Carrier Gas | Helium, 1 mL/min | phcog.com |

| Injector Temperature | 280°C | phcog.com |

| Ion Source Temperature | 230°C | phcog.com |

| Mass Scan Range | 50–550 amu | phcog.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV | dergipark.org.tr |

Multiple Injections in a Single Experimental Run (MISER) is an innovative approach designed to significantly increase the sample throughput of chromatographic analyses. wiley.comnih.govresearchgate.net This technique involves making sequential injections within a single chromatographic run, timed so that the analytes of interest from one injection elute before any interfering peaks from the subsequent injection. researchgate.netnih.gov

A GC method using MISER with flame ionization detection (GC-FID) was developed for the high-throughput quantification of friedelin and friedelan-3-ol in Maytenus ilicifolia leaf extracts. nih.gov By performing three consecutive injections in one run, the instrumental throughput was increased by a factor of approximately 2.6 compared to a single-injection method. wiley.comnih.gov This increased the analysis rate from 4 samples per hour to 10 samples per hour, including the solid-phase extraction step. wiley.com The method demonstrated excellent linearity (R² > 0.99) and low detection limits, proving its potential for routine quality control applications. nih.gov

Table 2: Validation Data for MISER-GC-FID Analysis of Triterpenes

| Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

|---|---|---|---|

| Friedelan-3-ol | 0.24 mg L⁻¹ | 0.79 mg L⁻¹ | nih.gov |

| Friedelin | 0.44 mg L⁻¹ | 1.16 mg L⁻¹ | nih.gov |

Coupled Analytical Techniques (e.g., LC-MS/MS, GC-MS/MS)

Coupled, or tandem, mass spectrometry techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) provide a higher degree of selectivity and sensitivity compared to single-stage mass spectrometry. researchgate.netnih.gov These methods involve the selection of a specific precursor ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. researchgate.net This process, known as selected reaction monitoring (SRM), significantly reduces chemical noise and enhances detection limits, making it ideal for quantifying trace-level analytes in complex biological or environmental samples.

For compounds like this compound, distinguishing it from its various isomers is a significant analytical challenge. GC-MS/MS can provide unambiguous identification by generating unique fragmentation patterns for each regioisomer. researchgate.net Even when isomers exhibit nearly identical mass spectra upon initial ionization, MS/MS experiments can reveal structural differences. researchgate.net Similarly, LC-MS/MS is a powerful tool for analyzing compounds in complex mixtures, often used in proteomics and metabolomics. nih.govnih.gov A typical workflow involves chromatographic separation followed by data-independent acquisition (DIA) or data-dependent acquisition (DDA) to collect fragmentation data on a wide range of compounds within the sample. researchgate.net The development of an LC-MS/MS method for this compound would involve optimizing chromatographic conditions for its separation and fine-tuning mass spectrometer parameters to achieve maximum sensitivity for specific precursor-to-product ion transitions.

Reference Standard Development and Validation

The accuracy of any quantitative analysis is fundamentally dependent on the quality of the reference standard used for calibration. pharmtech.comeurofins.com The development and validation of a reference standard for this compound is a critical, multi-step process governed by regulatory expectations. pharmtech.com

The process begins with the acquisition of the material, either through chemical synthesis or isolation from a natural source, followed by extensive purification to achieve the highest possible purity, ideally greater than 99.5% for a primary reference standard. eurofins.com A reference standard must be thoroughly characterized to confirm its identity and purity using a battery of orthogonal analytical tests. bebpa.org

Validation of the analytical methods used to assess the reference standard is also required. pharmtech.com The stability of the reference standard must be proven under its intended long-term storage and short-term handling conditions. researchgate.net This involves establishing a stability-indicating method and a requalification program, where the standard is periodically re-tested to ensure its purity has not changed over time. pharmtech.com If the initial lot proves stable for at least one year, subsequent lots may only require annual requalification. pharmtech.com

Table 3: Recommended Qualification Parameters for a Reference Standard

| Test | Purpose | Typical Methodology |

|---|---|---|

| Identity | Confirm the chemical structure | NMR, MS, IR, UV-Vis |

| Purity (Organic) | Quantify organic impurities | HPLC, GC (with universal detector like FID or CAD) |

| Purity (Inorganic) | Determine inorganic content (ash) | Sulphated Ash / Residue on Ignition |

| Water Content | Quantify water content | Karl Fischer Titration, TGA |

| Residual Solvents | Quantify remaining synthesis/purification solvents | Headspace GC-MS |

| Potency/Assay | Assign a purity value for quantitative use | Mass Balance Approach (100% - impurities) |

Ecological Roles and Agronomic Applications of Friedelan 7 One

Role in Plant-Pathogen Interactions

Pentacyclic triterpenoids, as a class, are recognized as defensive chemicals in plants. researchgate.net Their production is a strategy for plants to protect themselves against various environmental pressures, including attacks from pathogenic microorganisms. researchgate.net The antimicrobial properties of friedelane (B3271969) triterpenoids suggest their involvement in defending plants against bacteria and fungi. nih.govresearchgate.net

Research into the chemical constituents of plants from the Drypetes genus (Euphorbiaceae family) has led to the isolation of several friedelane derivatives that exhibit antimicrobial properties. researchgate.netnih.govresearchgate.net For instance, compounds isolated from the stems of Drypetes paxii and Drypetes laciniata have demonstrated modest activity against a range of bacteria and fungi. researchgate.netresearchgate.net While these activities were described as moderate, they point to the potential of these compounds to inhibit the growth of pathogenic microbes that could otherwise harm the plant. researchgate.netnih.gov The presence of these compounds in plant tissues, such as the stem bark, forms a chemical barrier against infection. nih.govresearchgate.net

| Compound/Extract | Source Organism | Tested Pathogen(s) | Observed Activity | Reference(s) |

| Friedelane Derivatives (mixture) | Drypetes paxii | Staphylococcus aureus, Escherichia coli, Salmonella typhi | Modest antimicrobial activity observed. | researchgate.netnih.gov |

| 3β-hydroxyfriedelane-7,12,22-trione | Drypetes laciniata | Escherichia coli, Candida albicans | Moderate inhibitory activity against E. coli (MIC = 256 µg/mL). | researchgate.net |

| Friedelin (B1674157) | Pterocarpus erinaceus | Staphylococcus aureus | Zone of inhibition of 17 mm at 1000 µg/mL. | nih.gov |

Influence on Soil Microbial Communities (by related friedelanes)

When plants shed their leaves or their roots decompose, the chemical compounds they contain, including friedelanes, are released into the soil. nih.gov These allelochemicals can have a significant impact on the composition and activity of soil microbial communities. nih.govnih.gov The related compound, friedelin, has been specifically noted for its ability to modulate the dynamics of the soil microbial community. nih.govresearchgate.net

Potential as Bio-herbicides or Bio-insecticides (by related friedelanes)

The defensive properties of friedelane triterpenoids extend to phytotoxic and insecticidal activities, suggesting their potential for development as natural pesticides for agricultural use. researchgate.net

Bio-insecticidal Potential: The related compound friedelin has demonstrated notable anti-insect properties. nih.gov Research has shown its effectiveness against significant agricultural pests like the cotton bollworm (Helicoverpa armigera) and the tobacco cutworm (Spodoptera litura). nih.gov Studies on the bioefficacy of friedelin revealed that it can act as an antifeedant, deterring these pests from consuming treated plant matter. researchgate.net Furthermore, structural modifications of the friedelin molecule have been shown to enhance its insecticidal strength, indicating that semi-synthetic derivatives could lead to more potent bio-insecticides. acs.org The mode of action for these compounds is believed to be multifaceted, involving postingestive effects and cytotoxicity. acs.org

Bio-herbicidal Potential: Friedelin has also been investigated for its potential as a bio-herbicide. nih.gov Its phytotoxic activity has been demonstrated to inhibit both the root and shoot germination of various plant seeds, including important crops like wheat, rice, and pea. nih.gov The mechanism behind this herbicidal action is thought to be the inhibition of photosynthesis. nih.gov This ability to suppress the growth of other plants highlights the allelopathic nature of friedelin and its potential for weed management. nih.gov However, the development of a friedelane-based herbicide would require careful consideration of its selectivity to ensure it targets weeds without harming the desired crops. researchgate.net

| Activity Type | Target Organism | Observed Effect | Reference(s) |

| Insecticidal | Helicoverpa armigera (Cotton Bollworm) | Antifeedant and toxic effects. | nih.gov |

| Spodoptera litura (Tobacco Cutworm) | Antifeedant and toxic effects. | nih.gov | |

| Herbicidal | Wheat (Triticum aestivum) | Inhibition of root and shoot germination. | nih.gov |

| Rice (Oryza sativa) | Inhibition of root and shoot germination. | nih.gov | |

| Pea (Pisum sativum) | Inhibition of root and shoot germination. | nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.